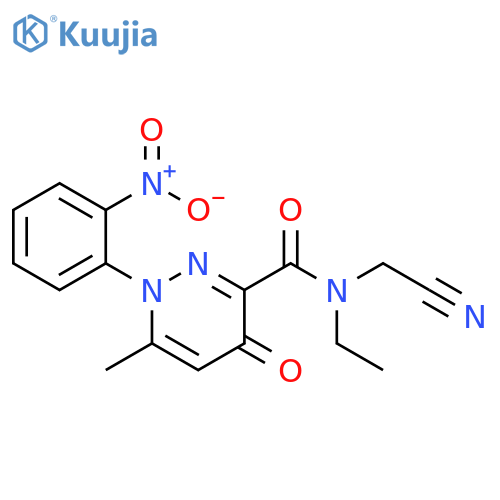Cas no 1223028-04-3 (N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide)

1223028-04-3 structure
商品名:N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide
N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS008149340
- N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1223028-04-3
- EN300-26681380
- N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide
- Z826831530
- N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide
-
- インチ: 1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3
- InChIKey: XPDWJVWFOSMRJE-UHFFFAOYSA-N
- ほほえんだ: C1(C(N(CC#N)CC)=O)=NN(C2=CC=CC=C2[N+]([O-])=O)C(C)=CC1=O
計算された属性
- せいみつぶんしりょう: 341.11240398g/mol
- どういたいしつりょう: 341.11240398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 526.0±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.51±0.20(Predicted)
N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26681380-0.05g |
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide |
1223028-04-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
1223028-04-3 (N-(Cyanomethyl)-N-ethyl-1,4-dihydro-6-methyl-1-(2-nitrophenyl)-4-oxo-3-pyridazinecarboxamide) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
